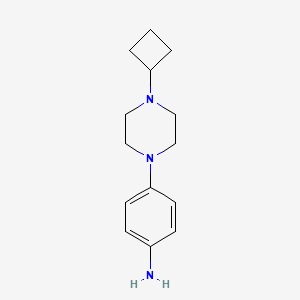
4-(4-Cyclobutylpiperazin-1-yl)aniline
Número de catálogo B1466068
Peso molecular: 231.34 g/mol
Clave InChI: KBFWMFUNFCMWND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07977352B2
Procedure details


To a 250-mL round bottom flasked is added 10% Pd/C (100 mg). The flask was sealed with a septum, and flushed with a slow stream of N2. 1-Cyclobutyl-4-(4-nitrophenyl)piperazine (1 g, 3.83 mmol) was dissolved in EtOH (30 mL) and transferred via syringe into the flask. The flask is again flushed with N2 and then it is fitted with a balloon of hydrogen. An outlet needle is inserted through the septum and the flask is flushed with hydrogen before the outlet needle is removed. The resulting slurry is stirred vigorously under the H2 atmosphere at rt. After 24 h the yellow color of the solution dissipates and the hydrogen balloon is removed. The flask is flushed with nitrogen, DCM (10 mL) is added to the reaction mixture, and the resulting slurry is stirred at rt for 1.5 h. The reaction is filtered through a filtration tube packed with a short column of Celite, the Celite washed with DCM (2×20 mL), and the combined filtrate evaporated to dryness on a rotary evaporator. The product is air dried for 48 h and then dried under vacuum for 2 h to provide crude 4-(4-cyclobutylpiperazin-1-yl)aniline (0.87 g, 98% recovery, 100% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product was used in the next step without further purification. LCMS-ESI (m/z): calcd for C14H21N3, 231; [M+H]+ found, 232.
Name
1-Cyclobutyl-4-(4-nitrophenyl)piperazine
Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1>CCO.[Pd]>[CH:1]1([N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry is stirred vigorously under the H2 atmosphere at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed with a septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with a slow stream of N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred via syringe into the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask is again flushed with N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it is fitted with a balloon of hydrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An outlet needle is inserted through the septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask is flushed with hydrogen before the outlet needle
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hydrogen balloon is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask is flushed with nitrogen, DCM (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting slurry is stirred at rt for 1.5 h
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction is filtered through a filtration tube
|
WASH
|
Type
|
WASH
|
|
Details
|
the Celite washed with DCM (2×20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined filtrate evaporated to dryness on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 48 h
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum for 2 h
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC1)N1CCN(CC1)C1=CC=C(N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.87 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
